(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Metabotropic Glutamate Receptors Binding Affinity Drug Discovery

(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, also known as LY389795, is a conformationally constrained, heterobicyclic amino acid that functions as a highly potent and selective orthosteric agonist at group II metabotropic glutamate receptors (mGlu2 and mGlu3). As a member of the 2-thiabicyclo[3.1.0]hexane class, LY389795 is a key pharmacological probe possessing a sulfur atom within its bicyclic core, which confers distinct physicochemical and pharmacological properties compared to its oxygen-containing (e.g., LY379268) and carbocyclic (e.g., LY354740) analogs.

Molecular Formula C7H9NO4S
Molecular Weight 203.22 g/mol
CAS No. 191471-53-1
Cat. No. B071138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
CAS191471-53-1
Synonyms2-thia-4-aminobicyclo(3.1.0)hexane-4,6-dicarboxylic acid
LY 389795
LY-389795
LY389795
Molecular FormulaC7H9NO4S
Molecular Weight203.22 g/mol
Structural Identifiers
SMILESC1C(C2C(C2S1)C(=O)O)(C(=O)O)N
InChIInChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1
InChIKeyQBHIOYZCUZBIEN-MDASVERJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY389795 (CAS 191471-53-1): A Highly Potent & Selective Group II mGlu Agonist for Targeted Neuroscience Research & Procurement


(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, also known as LY389795, is a conformationally constrained, heterobicyclic amino acid that functions as a highly potent and selective orthosteric agonist at group II metabotropic glutamate receptors (mGlu2 and mGlu3) [1]. As a member of the 2-thiabicyclo[3.1.0]hexane class, LY389795 is a key pharmacological probe possessing a sulfur atom within its bicyclic core, which confers distinct physicochemical and pharmacological properties compared to its oxygen-containing (e.g., LY379268) and carbocyclic (e.g., LY354740) analogs [2].

Why LY389795 Cannot Be Substituted with Generic Group II mGlu Agonists: Critical Evidence of Pharmacological Divergence


While several compounds are classified as group II mGlu agonists, their pharmacological profiles are not interchangeable. Critical differences in the heterobicyclic core structure—specifically the presence of a sulfur atom versus oxygen or carbon—result in divergent receptor binding affinities, functional potencies, and in vivo efficacy profiles [1]. LY389795 demonstrates a distinct order of in vivo potency compared to its direct analogs LY379268 and LY354740, and its binding kinetics at recombinant human receptors differ from its S-oxidized variants (e.g., LY404039), which were specifically designed to optimize oral bioavailability [2]. Substitution with a generic 'mGlu2/3 agonist' without precise structural matching risks introducing compounds with significantly altered pharmacodynamics, tissue distribution, and therapeutic windows, thereby compromising experimental reproducibility in both in vitro and in vivo models [3].

Quantitative Differentiation Evidence for LY389795 Against Closest Analogs


mGlu2 Binding Affinity of LY389795 vs. S-Oxidized Variant LY404039

LY389795 exhibits a Ki of 3.9 nM at recombinant human mGlu2 receptors [1], demonstrating substantially higher affinity than its S,S-dioxide derivative LY404039, which has reported Ki values of 149 nM and 92 nM for recombinant human mGluR2 and mGluR3, respectively [2]. This represents an approximately 38-fold higher affinity for LY389795 at the mGlu2 subtype compared to LY404039.

Metabotropic Glutamate Receptors Binding Affinity Drug Discovery

In Vivo Anticonvulsant Potency of LY389795 vs. LY379268: ED50 Differences in Audiogenic Seizure Models

In DBA/2 mice, a model of sound-induced clonic seizures, LY389795 exhibited an ED50 of 0.82 nmol (i.c.v.), compared to an ED50 of 0.08 nmol for LY379268, indicating LY379268 is approximately 10-fold more potent via this route [1]. However, following systemic (i.p.) administration, the difference narrowed with ED50 values of 3.4 mg/kg for LY389795 and 2.9 mg/kg for LY379268, suggesting differential blood-brain barrier penetration or pharmacokinetic properties between the thia- and oxa-analogs [1].

Epilepsy Models In Vivo Pharmacology Anticonvulsant Screening

Rank Order of In Vivo Analgesic Potency: LY389795 Demonstrates Superior Efficacy in the Formalin Model of Persistent Pain

In the formalin model of persistent inflammatory pain in rats, LY389795, LY379268, and LY354740 all dose-dependently attenuated late-phase paw-licking behavior. The established rank order of potency was LY389795 > LY379268 > LY354740 [1]. While the study did not report individual ED50 values, it unambiguously positioned LY389795 as the most potent of the three prototypical group II mGlu agonists in this behavioral assay, an effect confirmed to be stereoselective and reversed by the mGlu2/3 antagonist LY341495 [1].

Pain Research In Vivo Analgesic Screening Formalin Test

Physicochemical Differentiation: Thia-Bridge LogP and PSA Impact on Brain Permeability Compared to Oxa-Analog LY379268

LY389795 (C7H9NO4S, MW 203.22 g/mol) has a predicted ACD/LogP of -0.81 and a topological polar surface area (tPSA) of 126 Ų . In contrast, the oxa-analog LY379268 (C7H9NO5, MW 187.15 g/mol) contains an oxygen atom in place of sulfur, resulting in a lower molecular weight and altered hydrogen bonding profile [1]. While direct experimental brain-to-plasma ratios for LY389795 are not publicly disclosed, the structural replacement of sulfur with oxygen has been shown to affect systemic versus central potency ratios in anti-epileptic models, indicating altered brain penetration kinetics [2]. Additionally, the thia-bridge renders LY389795 resistant to S-oxidation under ambient conditions, providing greater structural stability for long-term in vitro assays compared to its sulfoxide and sulfone derivatives which can undergo redox cycling [3].

Physicochemical Properties CNS Drug Design Blood-Brain Barrier

Structural Determinants of Agonist Efficacy: The Thia-Bridge as a Critical Pharmacophoric Element for mGlu2/3 Activation

LY389795 ((-)-2-thia-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate) was rationally designed as a sulfur isostere of the oxa-analog LY379268 [1]. Incorporating the larger, more polarizable sulfur atom into the bicyclic scaffold preserves high mGlu2/3 agonist potency (EC50 values in the low nanomolar range for cAMP inhibition at human mGlu2 and mGlu3 receptors) while imparting distinct conformational preferences and electronic properties [1]. The thia-bridge serves as a critical synthetic handle for subsequent S-oxidation to generate sulfoxide and sulfone derivatives (e.g., LY404039 and LY404040), which exhibit altered potency and significantly improved oral bioavailability [2]. Thus, LY389795 represents the essential non-oxidized parent molecule, serving as both a unique pharmacological probe in its own right and the synthetic precursor to a series of advanced clinical candidates [2].

Structure-Activity Relationship Medicinal Chemistry Agonist Design

Comparative Selectivity Profile Against Group I and Group III mGlu Receptors

LY389795 was characterized alongside LY379268 and LY354740 in cell lines expressing human mGlu1a, mGlu5a, mGlu4a, and mGlu7a receptors. All three compounds showed minimal activity at group I (mGlu1, mGlu5) and group III (mGlu4, mGlu7) receptors at concentrations up to 10 µM [1]. While LY379268 has been reported to display >4100-fold selectivity over mGlu1, mGlu5, mGlu4, mGlu7, and mGlu8 [2], LY389795 similarly demonstrates a clean selectivity profile against these off-target mGlu subtypes [1]. This level of selectivity ensures that in vivo effects can be confidently attributed to mGlu2/3 activation, making LY389795 a reliable tool compound for target validation studies.

Receptor Selectivity Off-Target Profiling Pharmacological Specificity

Optimal Research & Procurement Application Scenarios for LY389795 Based on Quantitative Differentiation Data


In Vivo Pain Research Requiring the Highest Potency Group II mGlu Agonist

Based on the established rank order of potency LY389795 > LY379268 > LY354740 in the formalin model of persistent inflammatory pain [1], laboratories conducting in vivo analgesic screening should prioritize LY389795 when maximal efficacy at minimal doses is required. This is particularly relevant for studies where motor impairment side effects must be minimized, as lower doses of LY389795 may achieve equivalent or superior antinociception compared to higher doses of LY379268 or LY354740 [1]. Additionally, LY389795 has demonstrated efficacy against carrageenan-induced thermal hyperalgesia and capsaicin-induced mechanical allodynia [2], making it suitable for comprehensive pain phenotyping across multiple modalities.

Comparative Neuroscience Studies Investigating Heteroatom Effects on CNS Drug Pharmacology

For research groups studying structure-pharmacokinetic relationships, LY389795 (thia-bridge) serves as an essential comparator to LY379268 (oxa-bridge) and LY354740 (carbocyclic). The divergent i.c.v. versus i.p. potency ratios observed in anticonvulsant models—where the 10-fold difference favoring LY379268 i.c.v. narrows to only 1.17-fold i.p. [1]—demonstrate that the heteroatom identity profoundly influences systemic absorption, distribution, or metabolism, yet this insight would be inaccessible without parallel testing of all three analogs. Procurement of LY389795 is therefore mandatory for any systematic investigation aiming to deconvolute pharmacodynamic potency from pharmacokinetic disposition.

Medicinal Chemistry and Early-Stage Drug Discovery for mGlu2/3-Targeted Therapeutics

LY389795 represents the parent scaffold from which the clinically evaluated S,S-dioxide derivative LY404039 (pomaglumetad) was derived [1]. Medicinal chemistry teams pursuing novel group II mGlu agonists based on the thia-bicyclic scaffold should procure LY389795 as a critical control compound for in vitro binding and functional assays (Ki = 3.9 nM at human mGlu2) [2] and as a starting point for designing proprietary S-oxidized analogs. Furthermore, LY389795's clean selectivity profile against group I and III mGlu receptors [3] makes it a reliable reference standard for selectivity screening in hit-to-lead campaigns.

Anticonvulsant Drug Discovery and In Vivo Epilepsy Model Screening

LY389795 has been validated across multiple preclinical epilepsy models including DBA/2 mouse audiogenic seizures, lethargic mouse absence seizures, and amygdala-kindled rat seizures [1]. With established i.c.v. ED50 values of 0.82 nmol and i.p. ED50 values of 3.4 mg/kg in DBA/2 mice [1], LY389795 provides a fully characterized benchmark for screening novel antiepileptic candidates targeting the mGlu2/3 pathway. Its activity contrasts with that of LY379268, which exhibits proconvulsant effects in genetically epilepsy-prone rats [1], highlighting the critical importance of compound-specific selection for epilepsy research programs.

Quote Request

Request a Quote for (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.